molecular formula C13H17ClO2 B8480433 2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane

2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane

Cat. No. B8480433
M. Wt: 240.72 g/mol
InChI Key: XETYSLNCJSBQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C13H17ClO2 and its molecular weight is 240.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

2-(3-chloropropyl)-2-(4-methylphenyl)-1,3-dioxolane

InChI

InChI=1S/C13H17ClO2/c1-11-3-5-12(6-4-11)13(7-2-8-14)15-9-10-16-13/h3-6H,2,7-10H2,1H3

InChI Key

XETYSLNCJSBQCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(OCCO2)CCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

This compound was synthesized as described under 5.a) with 20.0 g (101.6 mmol) of 4-chloro-1-(4-methylphenyl)-1-butanone (origin: Acros), 20 ml of ethylene glycol and ca. 1 g of p-toluenesulfonic acid in 120 ml of toluene to give 25.2 g (99%) of the crude compound, which was used for further functionalization. Column chromatography of 2 g (SiO2, heptane/ether 9:1) afforded 1.51 g of a yellow oil.
[Compound]
Name
5.a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Name
heptane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.